![molecular formula C7H3Cl2N3 B1390563 2,4-Dichloropyrido[3,4-D]pyrimidine CAS No. 908240-50-6](/img/structure/B1390563.png)
2,4-Dichloropyrido[3,4-D]pyrimidine
概要
説明
2,4-Dichloropyrido[3,4-D]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine ringsThe molecular formula of this compound is C7H3Cl2N3, and it has a molecular weight of 200.03 g/mol .
作用機序
Target of Action
Pyridopyrimidines, a class of compounds to which 2,4-dichloropyrido[3,4-d]pyrimidine belongs, have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially facilitate the interaction of this compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Pharmacokinetics
Its degree of lipophilicity suggests that it may have good bioavailability, as lipophilic drugs can easily diffuse across cell membranes .
Result of Action
Pyridopyrimidines have been studied for their therapeutic potential in various diseases, including cancer and inflammatory disorders .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s interaction with its targets and its overall efficacy could be influenced by the lipid environment within cells, given its lipophilic nature .
生化学分析
Biochemical Properties
2,4-Dichloropyrido[3,4-D]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the notable interactions is with the human chemokine receptor CXCR2. This compound acts as an antagonist to CXCR2, inhibiting its activity and thereby modulating immune responses . The interaction between this compound and CXCR2 involves binding to the receptor, which prevents the receptor from interacting with its natural ligands, such as CXCL8. This inhibition can reduce the recruitment of neutrophils to sites of inflammation, making it a potential therapeutic agent for inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, leading to reduced chemotaxis and activation . This inhibition can result in decreased inflammation and tissue damage in conditions such as autoimmune diseases and cancer. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CXCR2 and other related receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CXCR2 receptor, blocking its interaction with chemokines like CXCL8 . This binding prevents the activation of downstream signaling pathways that are typically triggered by CXCR2 activation. As a result, the compound can inhibit processes such as cell migration, proliferation, and survival, which are critical in inflammatory responses and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert conditions, such as storage under nitrogen or argon at low temperatures (2-8°C) . Its stability can be compromised under oxidative conditions or prolonged exposure to light. Long-term studies have shown that the compound can maintain its inhibitory effects on CXCR2 over extended periods, although gradual degradation may occur .
準備方法
The synthesis of 2,4-Dichloropyrido[3,4-D]pyrimidine can be achieved through several methods. One common synthetic route involves the chlorination of pyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione using reagents such as phosphorus oxychloride or thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
2,4-Dichloropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or thiols to form substituted derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully reduced products.
Oxidation: Oxidation reactions using agents such as hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,4-Dichloropyrido[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is also explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
類似化合物との比較
2,4-Dichloropyrido[3,4-D]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[2,3-D]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms within the rings.
2,4-Dichloropyrido[3,2-D]pyrimidine: Another isomer with a different arrangement of the pyridine and pyrimidine rings.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
2,4-dichloropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVYWACDUJBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672138 | |
| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908240-50-6 | |
| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


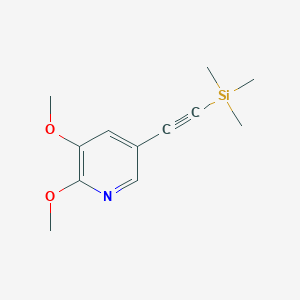
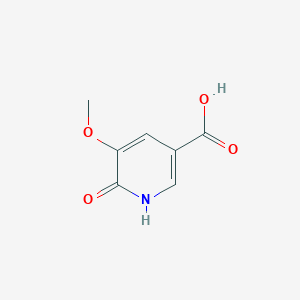
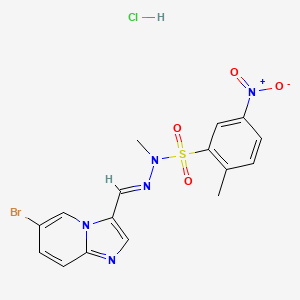
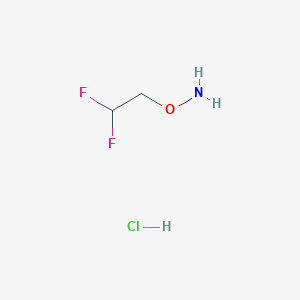
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
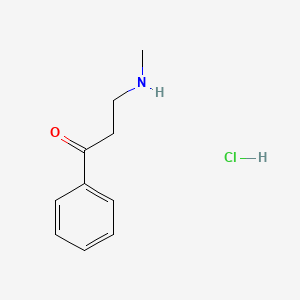
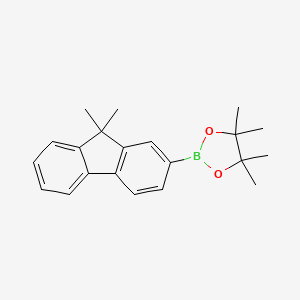
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
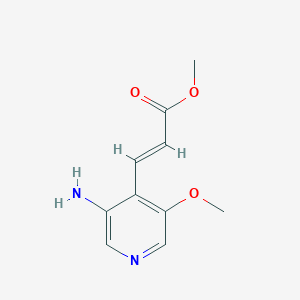

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
